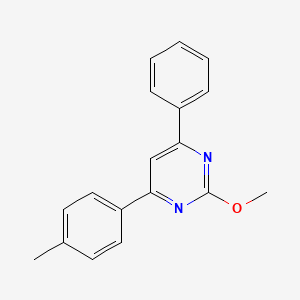
2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one is a chemical compound that has been widely used in scientific research. It is a quinazoline derivative that has been found to have significant biological activity.
Mecanismo De Acción
The mechanism of action of 2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one involves the inhibition of certain enzymes and receptors. It has been found to inhibit the activity of protein kinase C and to block the binding of certain ligands to the serotonin receptor. It has also been found to inhibit the activity of the enzyme tyrosine kinase.
Biochemical and Physiological Effects:
2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in certain cell lines. It has also been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one in lab experiments include its high potency and selectivity. It is also relatively easy to synthesize and purify. However, its high potency can also be a limitation, as it may cause non-specific effects at higher concentrations. It may also have limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for research involving 2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one. One area of research could be to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another area of research could be to study its effects on different cellular signaling pathways and to identify potential targets for drug development. Additionally, further studies could be conducted to optimize its synthesis and purification methods, as well as to develop new analogs with improved properties.
Conclusion:
2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one is a quinazoline derivative that has been extensively used in scientific research. Its high potency and selectivity make it a valuable tool for studying various biological processes. Its mechanism of action involves the inhibition of certain enzymes and receptors, and it has been found to have various biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations that must be considered. There are several future directions for research involving 2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one, and further studies could lead to the development of new therapeutic agents and improved synthesis methods.
Métodos De Síntesis
The synthesis of 2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one involves the reaction of 2,3-dimethyl-4-nitroquinazoline with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a specific temperature and pressure. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4(3H)-one has been extensively used in scientific research as a tool to study various biological processes. It has been found to be effective in inhibiting the activity of certain enzymes and receptors. It has also been used to study the effects of various compounds on cellular signaling pathways.
Propiedades
IUPAC Name |
2,3-dimethyl-7-nitro-5-pyrrolidin-1-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-15-11-7-10(18(20)21)8-12(17-5-3-4-6-17)13(11)14(19)16(9)2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJXLSIAKZHAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])N3CCCC3)C(=O)N1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-7-nitro-5-(pyrrolidin-1-yl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)

![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)





![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)
![5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5779354.png)